molecular formula C16H14ClN3O2 B11129653 ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

Cat. No.: B11129653
M. Wt: 315.75 g/mol
InChI Key: YEMWJFQKOMTQQJ-UHFFFAOYSA-N
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Description

Ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a synthetic organic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a 4-chlorophenyl group at position 2 and an ethyl carbamate moiety at position 3 (Figure 1). Its molecular formula is C₁₆H₁₃Cl₂N₃O₂, with a molecular weight of 350.2 g/mol .

Key structural features include:

  • Imidazo[1,2-a]pyridine core: A bicyclic heteroaromatic system with inherent pharmacological versatility.
  • Ethyl carbamate group: Modifies pharmacokinetic properties, such as metabolic stability and membrane permeability .

Properties

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

InChI

InChI=1S/C16H14ClN3O2/c1-2-22-16(21)19-15-14(11-6-8-12(17)9-7-11)18-13-5-3-4-10-20(13)15/h3-10H,2H2,1H3,(H,19,21)

InChI Key

YEMWJFQKOMTQQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Another approach includes the use of arylglyoxals and Meldrum’s acid in a multicomponent condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve solvent- and catalyst-free synthesis under microwave irradiation, which offers a more efficient and environmentally friendly approach . This method allows for the rapid synthesis of imidazo[1,2-a]pyridines with high yields and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation or transition metal catalysts.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. For example, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Research Findings

  • Solubility-Bioactivity Trade-off : Carbamate derivatives generally outperform amide analogs in solubility, though amides may exhibit stronger target binding .
  • Halogen Effects : Chlorine and fluorine substituents confer distinct electronic and metabolic profiles, with chlorine favoring prolonged half-life and fluorine enhancing target affinity .
  • Substituent Positioning : Methyl or chloro groups at position 6 optimize steric and electronic interactions, as seen in kinase inhibition studies .

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